molecular formula C7H9IN2O B14860287 2-(2-Aminoethyl)-6-iodopyridin-4-OL

2-(2-Aminoethyl)-6-iodopyridin-4-OL

Cat. No.: B14860287
M. Wt: 264.06 g/mol
InChI Key: HMJNOILVALSJSB-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-iodopyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the second position, an iodine atom at the sixth position, and a hydroxyl group at the fourth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-iodopyridin-4-OL typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the following steps:

    Iodination: The starting material, 4-hydroxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction introduces an iodine atom at the sixth position of the pyridine ring.

    Aminoethylation: The iodinated intermediate is then reacted with ethylenediamine under basic conditions to introduce the aminoethyl group at the second position. This step may require the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-iodopyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Aminoethyl)-6-iodopyridin-4-one.

    Reduction: The iodine atom at the sixth position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, thiourea, or other nucleophiles in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-(2-Aminoethyl)-6-iodopyridin-4-one.

    Reduction: 2-(2-Aminoethyl)-6-hydroxypyridin-4-OL.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-iodopyridin-4-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Aminoethyl)-6-iodopyridin-4-OL can be compared with other pyridine derivatives, such as:

    2-(2-Aminoethyl)pyridine: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.

    6-Iodopyridin-4-OL:

    2-(2-Aminoethyl)-4-hydroxypyridine: Lacks the iodine atom, leading to differences in its chemical behavior and biological activity.

The presence of the iodine atom and the hydroxyl group in this compound makes it unique among these compounds, providing distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

2-(2-aminoethyl)-6-iodo-1H-pyridin-4-one

InChI

InChI=1S/C7H9IN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11)

InChI Key

HMJNOILVALSJSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)I)CCN

Origin of Product

United States

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